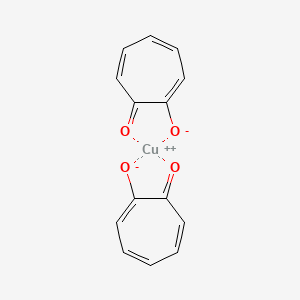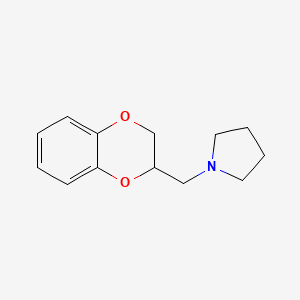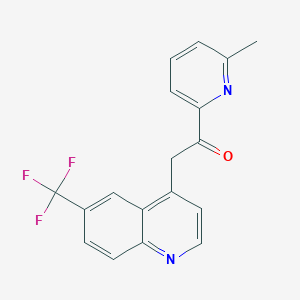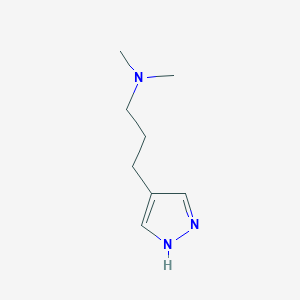
Bis(tropolonato)copper
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(tropolonato)copper is a coordination compound consisting of a copper ion complexed with two tropolonate ligands Tropolone is a seven-membered aromatic ring with a hydroxyl group, and it forms stable complexes with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(tropolonato)copper can be synthesized through the reaction of copper(II) salts with tropolone in an appropriate solvent. One common method involves dissolving copper(II) acetate in ethanol and adding tropolone to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a crystalline product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves similar principles as laboratory-scale preparation. The process would likely be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(tropolonato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation reactions, changing its oxidation state.
Reduction: Similarly, the copper center can be reduced under appropriate conditions.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the new ligand and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction could yield copper(I) species. Substitution reactions result in new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Bis(tropolonato)copper has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of metal-ligand interactions.
Biology: The compound’s interactions with biological molecules are of interest for understanding metalloprotein functions.
Industry: Used in catalysis and as a precursor for the synthesis of other copper-containing materials.
Mecanismo De Acción
The mechanism by which bis(tropolonato)copper exerts its effects involves the coordination of the copper ion with the tropolonate ligands. This coordination stabilizes the copper ion and influences its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(tropolonato)nickel
- Bis(tropolonato)zinc
- Bis(tropolonato)manganese
Uniqueness
Bis(tropolonato)copper is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to similar compounds with different metal centers, this compound exhibits distinct reactivity and stability, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C14H10CuO4 |
|---|---|
Peso molecular |
305.77 g/mol |
Nombre IUPAC |
copper;7-oxocyclohepta-1,3,5-trien-1-olate |
InChI |
InChI=1S/2C7H6O2.Cu/c2*8-6-4-2-1-3-5-7(6)9;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
Clave InChI |
JBUPAQOHIYVYBH-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12872941.png)

![2-(Difluoromethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12872954.png)



![2-Bromo-4-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12872970.png)



![2-(Bromomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12873000.png)
